molecular formula C19H20BrClN2O2 B10878286 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

Cat. No.: B10878286
M. Wt: 423.7 g/mol
InChI Key: KKJCPBWCWCXSKK-UHFFFAOYSA-N
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Description

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with a 2-bromobenzyl group and an ethanone moiety linked to a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with 2-Bromobenzyl Group: The piperazine intermediate is reacted with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. This step introduces the 2-bromobenzyl group onto the piperazine ring.

    Attachment of the Ethanone Moiety: The resulting intermediate is then reacted with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. This step attaches the ethanone moiety to the compound, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromobenzyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Breakdown products include piperazine derivatives and phenoxyacetic acid derivatives.

Scientific Research Applications

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: Used in research to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone: Similar structure but with a different position of the bromine atom.

    1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone: Chlorine instead of bromine in the benzyl group.

    1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone: Methyl group instead of chlorine in the phenoxy group.

Uniqueness

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is unique due to the specific combination of functional groups, which can confer distinct pharmacological properties and reactivity patterns compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H20BrClN2O2

Molecular Weight

423.7 g/mol

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C19H20BrClN2O2/c20-18-4-2-1-3-15(18)13-22-9-11-23(12-10-22)19(24)14-25-17-7-5-16(21)6-8-17/h1-8H,9-14H2

InChI Key

KKJCPBWCWCXSKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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